2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
Quinapril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney diseaseQuinapril hydrochloride is the hydrochloride salt form of quinapril, which is a prodrug that is converted in the body to its active form, quinaprilat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinapril hydrochloride involves several steps. One common method includes reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of quinapril hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process may include catalytic hydrogenation, crystallization, and drying steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Quinapril hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Conversion of quinapril to its active form, quinaprilat, through deesterification.
Cyclization: Formation of diketopiperazine (DKP) compounds through intramolecular cyclization.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Cyclization: Can occur in the solid state, influenced by factors such as molecular mobility and physical properties.
Major Products Formed
Quinaprilat: The active metabolite formed from the hydrolysis of quinapril.
Diketopiperazine (DKP): A degradation product formed through cyclization.
Scientific Research Applications
Quinapril hydrochloride has a wide range of scientific research applications:
Medicine: Used to treat hypertension, heart failure, and diabetic nephropathy. .
Pharmacology: Research focuses on its mechanism of action, pharmacokinetics, and interactions with other drugs.
Chemistry: Studied for its chemical stability, degradation pathways, and synthesis methods.
Mechanism of Action
Quinapril hydrochloride is converted to its active form, quinaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, it reduces the secretion of aldosterone, which decreases sodium and water retention .
Comparison with Similar Compounds
Quinapril hydrochloride is compared with other ACE inhibitors such as:
- Lisinopril
- Enalapril
- Ramipril
- Captopril
Uniqueness
Quinapril hydrochloride is unique due to its high binding affinity to tissue ACE, which may contribute to its potent and sustained duration of action . Unlike some other ACE inhibitors, it does not contain a sulfhydryl group, which may reduce the incidence of certain side effects .
Properties
IUPAC Name |
2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBLRJGOOANPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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